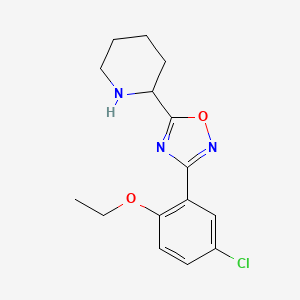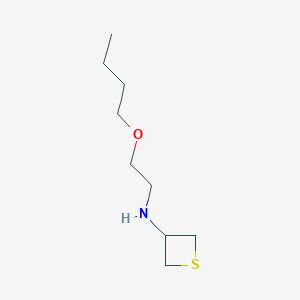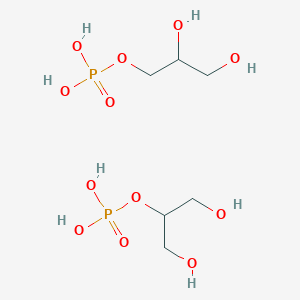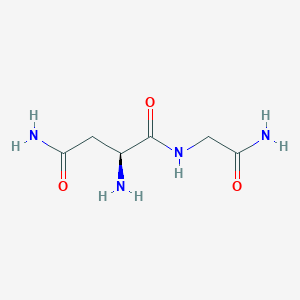
L-Asparaginylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparaginylglycinamide is a dipeptide composed of L-asparagine and glycinamide. This compound is of interest due to its potential applications in various fields, including biochemistry and pharmaceuticals. It is known for its role in peptide synthesis and its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
L-Asparaginylglycinamide can be synthesized through standard peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically proceeds under mild conditions, with the reactants dissolved in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Step 1 Activation of L-Asparagine: - L-Asparagine is activated using DCC and HOBt in DMF.
Step 2 Coupling with Glycinamide: - The activated L-asparagine is then reacted with glycinamide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is also common, where the peptide is assembled on a resin support, allowing for easy purification and scalability.
化学反応の分析
Types of Reactions
L-Asparaginylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent amino acids.
Oxidation: Potential oxidation of the amide groups.
Substitution: Possible substitution reactions at the amide nitrogen.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Nucleophilic reagents under mild conditions.
Major Products Formed
Hydrolysis: L-Asparagine and glycinamide.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-Asparaginylglycinamide has several applications in scientific research:
Biochemistry: Used in the study of peptide interactions and enzyme-substrate relationships.
Pharmaceuticals: Potential therapeutic agent due to its bioactive properties.
Medicine: Investigated for its role in modulating biological pathways and potential use in drug development.
Industry: Utilized in the synthesis of more complex peptides and proteins.
作用機序
The mechanism of action of L-Asparaginylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
L-Asparaginylglycine: Similar structure but with a glycine residue instead of glycinamide.
L-Asparaginylalanine: Contains an alanine residue instead of glycinamide.
L-Asparaginylserine: Contains a serine residue instead of glycinamide.
Uniqueness
L-Asparaginylglycinamide is unique due to the presence of the glycinamide moiety, which can impart different chemical and biological properties compared to other similar dipeptides. This uniqueness makes it valuable for specific research and industrial applications where these properties are desired.
特性
CAS番号 |
83345-48-6 |
|---|---|
分子式 |
C6H12N4O3 |
分子量 |
188.18 g/mol |
IUPAC名 |
(2S)-2-amino-N-(2-amino-2-oxoethyl)butanediamide |
InChI |
InChI=1S/C6H12N4O3/c7-3(1-4(8)11)6(13)10-2-5(9)12/h3H,1-2,7H2,(H2,8,11)(H2,9,12)(H,10,13)/t3-/m0/s1 |
InChIキー |
PAVQPEFYSLQKAF-VKHMYHEASA-N |
異性体SMILES |
C([C@@H](C(=O)NCC(=O)N)N)C(=O)N |
正規SMILES |
C(C(C(=O)NCC(=O)N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
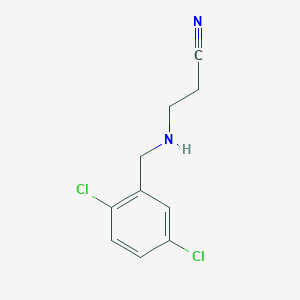
![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)
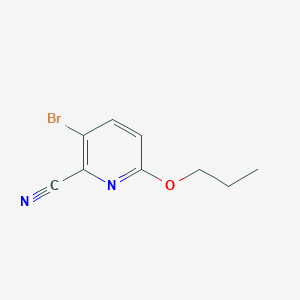
![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)
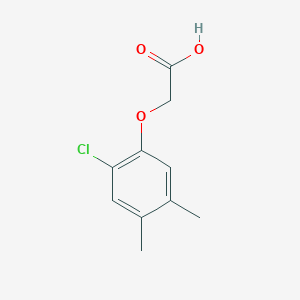
![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B13014893.png)
